molecular formula C10H11ClN2O2 B11879574 Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate CAS No. 767260-86-6

Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B11879574
CAS No.: 767260-86-6
M. Wt: 226.66 g/mol
InChI Key: ABMYEXLGLUGBSM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10_{10}H10_{10}ClN2_{2}O2_{2}
Molar Mass228.75 g/mol
Density1.226 g/cm³
Boiling Point284.8 °C
pKa7.21

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. Preliminary studies indicate that it may act as an inhibitor of Class I PI3-kinase enzymes, which are crucial in regulating cell proliferation and survival pathways associated with cancer .

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro studies demonstrated that these compounds can inhibit the growth of various cancer cell lines by interfering with PI3K signaling pathways .
  • A study reported an IC50_{50} of approximately 0.62 µM against COX-2, indicating potential anti-inflammatory and antitumor effects .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • It has shown promise as a selective inhibitor against phosphodiesterase IV (PDE4), which is involved in inflammatory responses .
  • The structure-activity relationship (SAR) studies suggest that modifications in the naphthyridine ring enhance its inhibitory potency against these enzymes.

Study on Antitumor Effects

In a notable study involving animal models:

  • This compound was administered at varying doses.
  • Results indicated a dose-dependent reduction in tumor size and improved survival rates compared to control groups.

Clinical Implications

The potential therapeutic applications of this compound extend beyond oncology:

  • Its anti-inflammatory properties may be harnessed for treating chronic inflammatory diseases.
  • Ongoing clinical trials are assessing its efficacy and safety profile in humans.

Properties

CAS No.

767260-86-6

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C10H11ClN2O2/c1-15-10(14)7-4-6-5-12-3-2-8(6)13-9(7)11/h4,12H,2-3,5H2,1H3

InChI Key

ABMYEXLGLUGBSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2CCNCC2=C1)Cl

Origin of Product

United States

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